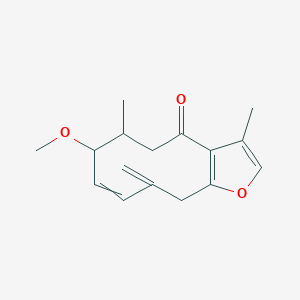
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of germacrane sesquiterpenes, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the germacrane skeleton, followed by specific functional group modifications to introduce the methoxy and epoxide groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and methanol for the methoxy group introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various cellular pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Germacrene D: Another germacrane sesquiterpene with similar structural features but different functional groups.
Farnesol: A sesquiterpene alcohol with a similar carbon skeleton but lacking the epoxide and methoxy groups.
Uniqueness
(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its epoxide and methoxy groups make it a versatile compound for various chemical transformations and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H20O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |
InChI |
InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3 |
Clave InChI |
KYVMPRMAGALGDM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12431977.png)
![(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B12431982.png)
![3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B12431985.png)
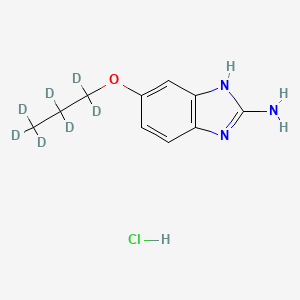

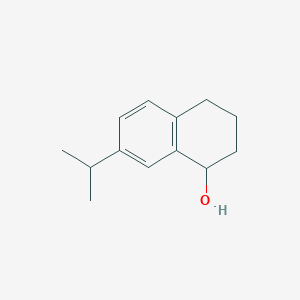
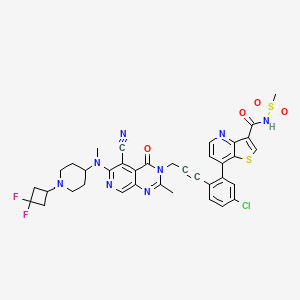

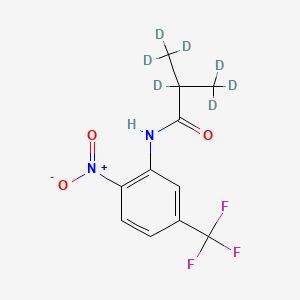

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
amine](/img/structure/B12432057.png)
